Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-11-4(10)2-3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXMLNHFYUASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875764-86-6 | |
| Record name | methyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pinner Reaction-Based Strategy
One of the established methods for synthesizing 2-(1H-1,2,4-triazol-3-yl)acetates, including methyl esters, involves the Pinner reaction and subsequent heterocyclization steps:
- Starting Materials: N-protected 2-(1H-1,2,4-triazol-3-yl)acetate derivatives.
- Key Steps:
- Double alkylation of the methylene unit adjacent to the triazole ring.
- Saponification to convert esters to lithium or sodium salts.
- Controlled isolation of free carboxylic acids, avoiding decarboxylation.
- Heterocyclization through Pinner salts to form the triazole ring selectively.
- Outcome: This method yields mono- and bifunctional heterocyclic building blocks with high regioselectivity depending on the intermediate carboxyimidates.
This approach provides a robust route to this compound, enabling access to scaffolds useful in early drug discovery.
Microwave-Assisted Cyclocondensation
Microwave irradiation has been employed to enhance the synthesis efficiency of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to this compound:
- Synthetic Route:
- Nucleophilic ring opening of guanidinosuccinimide derivatives with amines.
- Intramolecular cyclocondensation to form the 1,2,4-triazole ring.
- One-pot tandem reaction under microwave irradiation at optimized temperatures (~170°C).
- Advantages:
- Higher yields and purity.
- Shorter reaction times.
- Simplified purification.
- Application: Although primarily reported for propanamide derivatives, the methodology is adaptable for methyl ester analogues by modifying the nucleophile and reaction conditions accordingly.
Optimization data show that solvent choice (acetonitrile preferred) and temperature control are critical for maximizing yield and purity.
Multi-Step Synthetic Route via Acylation and Ring Closure (Patent Method)
A patent discloses a detailed multi-step synthetic process relevant to triazole derivatives similar to this compound:
-
- Substitution reaction on a precursor compound to introduce necessary functional groups.
- Acylation of intermediates using oxalyl chloride to form acyl chlorides.
- Condensation with appropriate amines or nucleophiles.
- Removal of protecting groups (e.g., Boc) to expose amino functionalities.
- Reaction with potassium thiocyanate followed by intramolecular ring closure to form the triazole ring.
- Reduction of intermediates to finalize the target structure.
-
- This method allows precise control over functional group transformations.
- Protecting group strategies are crucial to prevent side reactions.
- The process is scalable and suited for industrial synthesis.
While the patent focuses on related triazole compounds, the principles and steps are applicable to the preparation of this compound.
Comparative Table of Preparation Methods
Research Findings and Optimization Insights
- Regioselectivity: The formation of the 1,2,4-triazole ring is sensitive to the nature of intermediates, especially carboxyimidates in Pinner-based methods.
- Microwave Irradiation: Use of microwave heating significantly improves reaction kinetics and product purity, with solvent and temperature optimization critical for yield enhancement.
- Protecting Groups: Strategic use of Boc and other protecting groups facilitates selective functionalization and ring closure without side reactions.
- Scale-Up Potential: Microwave-assisted and multi-step methods have been validated at scales up to 10 mmol, indicating feasibility for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate serves as a building block for synthesizing more complex triazole derivatives. These derivatives are essential for developing new materials and catalysts. The compound's structural features allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
| Application | Description |
|---|---|
| Building Block | Used for synthesizing complex triazole derivatives |
| Catalysis | Potential use in developing new catalytic systems |
Biology
The biological applications of this compound are promising due to its potential as an enzyme inhibitor. The triazole moiety interacts with various biological targets, which is beneficial for studying enzyme mechanisms and developing new pharmaceuticals. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant activity against specific cancer cell lines by inhibiting key enzymes involved in cell proliferation .
Medicine
In medicinal chemistry, this compound has been explored as a precursor for synthesizing pharmaceutical compounds with triazole moieties. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting fungal infections and certain cancers.
| Medicinal Application | Description |
|---|---|
| Antifungal Agents | Targeting sterol biosynthesis pathways |
| Cancer Therapeutics | Potential inhibitors of tumor growth |
Case Study: Research has shown that triazole-based compounds can effectively disrupt the biosynthesis of ergosterol in fungi, leading to their death .
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.
| Industrial Use | Description |
|---|---|
| Agrochemical Synthesis | Intermediate for pesticides and herbicides |
| Specialty Chemicals | Used in the production of dyes and other chemicals |
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the synthesis of ergosterol in fungal cells, thereby exhibiting antifungal activity . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogues
Triazole derivatives often differ in substituents on the triazole ring, ester groups, or functional linkages. Key structural analogues include:
Key Observations :
Yield Comparison :
Key Findings :
Physicochemical Properties
- Stability : Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters under physiological conditions .
- Solubility : Sodium salts of triazole derivatives (e.g., URAT1 inhibitors) exhibit improved aqueous solubility compared to neutral esters .
- Tautomerism: 3-(5-Amino-triazol-3-yl)propanamides exhibit tautomerism between 1H and 2H forms, affecting their reactivity and binding .
Biological Activity
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 156.14 g/mol
- CAS Number : 875764-86-6
The compound features a triazole ring, which is known for its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways.
This compound primarily acts as an enzyme inhibitor , specifically targeting cytochrome P450-dependent lanosterol 14α-demethylase (CYP51). The inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to alterations in cell membrane integrity and function. This mechanism is crucial for the development of antifungal agents as CYP51 is a vital enzyme in fungal sterol synthesis.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity . The triazole moiety enhances the compound's ability to inhibit fungal growth by disrupting ergosterol synthesis in fungal cells. In vitro studies have demonstrated effective inhibition against various fungal strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis through the modulation of apoptotic markers like Bcl-2 and Bax. Notably, one derivative exhibited an IC value of 19.6 µM against MCF-7 cells, indicating significant anticancer activity .
Case Study 1: Anticancer Mechanism
A study assessed the effects of a derivative on MCF-7 cells, revealing that it upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins. Flow cytometry analysis indicated an increase in the S phase cell cycle arrest from 29.63% in untreated cells to 51.43% in treated cells .
| Cell Line | IC | Mechanism |
|---|---|---|
| MCF-7 | 19.6 µM | Apoptosis via Bax/Bcl-2 modulation |
| A549 | Not specified | Induction of apoptosis |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against several pathogenic fungi. The results demonstrated a strong correlation between structural modifications and increased antifungal activity, suggesting that further optimization could yield more potent compounds .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics typical of triazole derivatives. However, safety assessments indicate potential toxicity at higher concentrations; thus, careful dose optimization is essential for therapeutic applications .
Q & A
Q. What are the established synthetic pathways for Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate, and how do reaction conditions influence yield and purity?
The compound can be synthesized via two primary routes:
- Route 1 : Reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation, followed by amine substitution. This method is effective for aliphatic amines but fails for less nucleophilic aromatic amines .
- Route 2 : Initial preparation of N-arylsuccinimides, followed by reaction with aminoguanidine hydrochloride. This alternative is preferred for aromatic amines due to better reactivity . Recrystallization from ethanol is critical for purifying the final product, with yields influenced by solvent polarity and temperature .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- IR Spectroscopy : Identifies functional groups like NH₂ (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
- NMR Spectroscopy : Resolves tautomeric forms of the triazole ring (e.g., 1H vs. 4H tautomers) and confirms substitution patterns .
- Chromatography (HPLC/TLC) : Validates purity using reverse-phase columns or silica plates, with methanol/chloroform solvent systems .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence formulation in pharmacological studies?
- Solubility : Highly soluble in polar organic solvents (ethanol, DMSO) but poorly soluble in water, necessitating co-solvents for in vivo studies .
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester group. Storage at 4°C in anhydrous environments is recommended .
Advanced Research Questions
Q. How does annular tautomerism in the 1,2,4-triazole ring system impact the reactivity and biological activity of this compound derivatives?
Q. What experimental evidence exists for the coordination chemistry of this compound in metal complex formation?
The compound acts as a bidentate ligand via the triazole N-atom and ester carbonyl oxygen. Single-crystal X-ray studies of its Cu(II) complex reveal μ₃-hydroxo bridging, with bond lengths of Cu–N ≈ 1.97 Å and Cu–O ≈ 2.02 Å .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
